1-(2,6-Dimethyl-4-propoxyphenyl)ethanone
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Overview
Description
1-(2,6-Dimethyl-4-propoxyphenyl)ethanone is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28082 g/mol . This compound is characterized by the presence of a phenyl ring substituted with two methyl groups and a propoxy group, along with an ethanone moiety. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethyl-4-propoxyphenyl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the aromatic ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethyl-4-propoxyphenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nitration with HNO3 and H2SO4, sulfonation with SO3 or H2SO4, halogenation with Cl2 or Br2 in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(2,6-Dimethyl-4-propoxyphenyl)ethanone is utilized in various scientific research fields, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aromatic ketones.
Industry: Used in the production of fragrances, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethyl-4-propoxyphenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethanone group can form hydrogen bonds or undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dimethylphenyl)ethanone: Lacks the propoxy group, resulting in different chemical and biological properties.
1-(4-Propoxyphenyl)ethanone: Lacks the methyl groups, affecting its reactivity and applications.
1-(2,6-Dimethyl-4-methoxyphenyl)ethanone: Contains a methoxy group instead of a propoxy group, leading to variations in its chemical behavior.
Uniqueness
The combination of these substituents provides a balance of hydrophobic and hydrophilic properties, making it suitable for diverse research and industrial uses .
Properties
IUPAC Name |
1-(2,6-dimethyl-4-propoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-5-6-15-12-7-9(2)13(11(4)14)10(3)8-12/h7-8H,5-6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWDECWOIIGJLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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